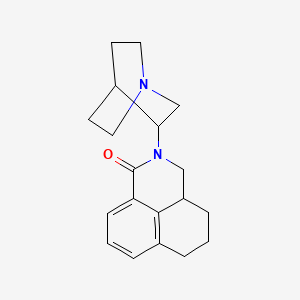

(R,R)-Palonosetron

Description

Significance of Serotonin (B10506) 5-HT3 Receptor Antagonists in Pharmaceutical Sciences

Serotonin 5-HT3 receptor antagonists are a class of drugs that play a crucial role in pharmaceutical sciences, primarily as antiemetics. wikipedia.org They are particularly effective in managing nausea and vomiting induced by chemotherapy (CINV), radiation therapy (RINV), and postoperative procedures (PONV). nih.govamegroups.cn The mechanism of action involves blocking serotonin (5-HT) from binding to 5-HT3 receptors, which are ligand-gated ion channels. wikipedia.orgmdpi.com These receptors are located in the gastrointestinal (GI) tract on vagal afferent nerves and in the central nervous system (CNS) within the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus. wikipedia.orgamegroups.org

When cytotoxic chemotherapy agents are administered, they can cause the release of serotonin from enterochromaffin cells in the small intestine. wikipedia.org This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, initiating the vomiting reflex. wikipedia.orgdrugbank.com By antagonizing these receptors, 5-HT3 antagonists interrupt this signaling pathway, thereby preventing nausea and vomiting. amegroups.org

The development of selective 5-HT3 receptor antagonists, often referred to as "setrons," revolutionized the management of CINV and became the standard of care for patients receiving moderately to highly emetogenic chemotherapy. wikipedia.orgamegroups.org These agents exhibit high selectivity for the 5-HT3 receptor with minimal affinity for other receptors like dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors. wikipedia.org Beyond their established use as antiemetics, research has explored the potential of 5-HT3 receptor antagonists in treating other conditions such as irritable bowel syndrome, pain, and certain psychiatric disorders. wikipedia.orgnih.gov

Academic Trajectory of Palonosetron (B1662849) Discovery and Mechanistic Elucidation

Palonosetron is distinguished as a second-generation 5-HT3 receptor antagonist. amegroups.cn Its discovery and development were driven by the need for agents with improved efficacy, particularly in controlling delayed-onset CINV, which occurs more than 24 hours after chemotherapy administration. nih.gov

Key pharmacological characteristics that differentiate palonosetron from first-generation antagonists like ondansetron (B39145) and granisetron (B54018) are its significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life of approximately 40 hours. amegroups.cnnih.govwikipedia.org These properties are thought to contribute to its sustained clinical efficacy. drugbank.com

The academic and clinical research trajectory of palonosetron has focused on elucidating its unique mechanism of action. High-resolution cryogenic electron microscopy (cryo-EM) studies have provided detailed insights into how palonosetron interacts with the 5-HT3A receptor. nih.gov These studies have revealed that palonosetron, along with other setrons, binds to the receptor and induces a conformational change that inhibits its function. nih.gov Molecular dynamics simulations have further explored the stability of these drug-receptor interactions over time, highlighting distinct interaction patterns for different setrons which may explain their varied clinical profiles. nih.gov

Furthermore, research has investigated the synergistic effects of palonosetron when combined with other antiemetic drugs, such as the NK1 receptor antagonist netupitant. jhu.edu These studies aim to understand the molecular mechanisms downstream of receptor antagonism that contribute to the enhanced clinical efficacy observed with combination therapies. jhu.edu

Importance of Stereochemical Purity in Active Pharmaceutical Ingredient Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in the development of active pharmaceutical ingredients (APIs). ijpsjournal.com Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. veranova.com The human body is a chiral environment, and as a result, enantiomers of a drug can exhibit different pharmacological and toxicological properties. veranova.com

The significance of stereochemical purity is underscored by the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. veranova.commdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.com

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and authorities in Europe, have established guidelines that emphasize the importance of developing single-enantiomer drugs whenever possible. veranova.comcanada.ca This approach, known as chiral switching, can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions. mdpi.com

The development of a chirally pure API requires robust analytical methods to determine and control enantiomeric purity throughout the manufacturing process and in the final drug product. veranova.comcanada.ca Techniques such as single-crystal X-ray diffraction are used to determine the absolute stereochemistry of a chiral molecule. veranova.comacs.org Palonosetron itself is a chiral molecule with two asymmetric carbon atoms and is used as the pure (S,S)-stereoisomer, highlighting the practical application of these principles in modern drug development. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

135729-60-1 |

|---|---|

Molecular Formula |

C9H15NO2 |

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2 |

SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |

Origin of Product |

United States |

Stereochemical Investigations of Palonosetron

Absolute Configuration Determination of (R,R)-Palonosetron

The unambiguous assignment of the absolute configuration of a chiral molecule is crucial for understanding its pharmacological and toxicological properties. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for naming stereoisomers as either R (rectus) or S (sinister). chemistrysteps.comlibretexts.org For molecules with multiple chiral centers like Palonosetron (B1662849), this system allows for the unique identification of each stereoisomer.

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline molecule, and thus its absolute configuration, is X-ray crystallography. wikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, which reveals atomic positions and chemical bonds. wikipedia.org

In the context of Palonosetron, X-ray crystal structure analysis has been employed to elucidate the stereochemistry of its isomers. researchgate.net For instance, the crystal structure of Palonosetron in complex with a 5-HT3 binding protein (5-HTBP) was determined to a resolution of 2.34 Å. acs.org This study provided detailed insight into the binding orientation of the active (S,S)-isomer within the receptor pocket. acs.org While direct crystallographic data for the isolated this compound is not as prevalent in the literature, its absolute configuration is definitively known as the mirror image of the (S,S)-isomer. The configurations of related stereoisomers, including a meso-form, have also been assigned using both ¹H NMR spectroscopy and X-ray crystal structure analysis. researchgate.net

Table 1: Crystallographic Data for Palonosetron-Bound 5-HTBP This table presents the data for the co-crystal structure of (S,S)-Palonosetron with a binding protein, which helps in understanding the spatial arrangement of the active isomer.

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁ | acs.org |

| Resolution (Å) | 2.34 | acs.org |

| R-work (%) | 22.42 | acs.org |

| R-free (%) | 25.18 | acs.org |

| Unit Cell Dimensions (a, b, c) | 72.21 Å, 137.05 Å, 131.25 Å | acs.org |

| Unit Cell Angles (α, β, γ) | 90°, 93.78°, 90° | acs.org |

Synthesis and Characterization of Palonosetron Stereoisomers

The synthesis of enantiomerically pure Palonosetron typically involves stereoselective methods to ensure the desired isomer is produced with high purity. One documented approach to synthesize (S,S)-Palonosetron hydrochloride involves reacting (S)-tetralin formic acid with (S)-3-aminoquinuclidine. google.com To obtain the (R,R)-enantiomer, one would analogously start with (R)-tetralin formic acid and (R)-3-aminoquinuclidine. The control of enantiomeric purity of the starting materials is essential for the stereochemical integrity of the final product. fda.govscholarsresearchlibrary.com

The separation and characterization of all four Palonosetron stereoisomers—(3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S)—are critical for quality control and research. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. researchgate.netscholarsresearchlibrary.com For example, a cellulose-based chiral stationary phase (Chiralcel-OD) has been successfully used to separate all four stereoisomers. researchgate.net The separation relies on the differential interactions between the enantiomers and the chiral phase. researchgate.net Another effective technique is Micellar Electrokinetic Chromatography (MEKC), which utilizes chiral surfactants like sodium cholate (B1235396) to achieve separation. nih.gov

Table 2: Example HPLC Method for Separation of Palonosetron Stereoisomers This table outlines a reported HPLC method for the chiral separation of Palonosetron isomers.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel-OD (250mm × 4.6mm, 3 µm) | researchgate.net |

| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Separation Time | Within 12 minutes | researchgate.net |

Chiral Recognition and Enantioselective Interactions at the Molecular Level

Chiral recognition is the process by which a chiral molecule interacts differently with the stereoisomers of another chiral compound. This phenomenon is the basis for the enantioselective separation of Palonosetron isomers and their differential biological activity.

Studies using various analytical techniques have shed light on these interactions. In MEKC, bile salts such as sodium cholate (SC), sodium deoxycholate (SDC), and sodium taurodeoxycholate (B1243834) (STDC) have been shown to provide chiral recognition for the enantiomeric pairs of Palonosetron. nih.gov The separation mechanism involves differences in the retention of the stereoisomers within the bile salt micelles, which is a key factor in chiral separation. nih.gov

In supercritical fluid chromatography (SFC), the enantioselective separation mechanism has been investigated through thermodynamic and molecular docking studies. chromatographyonline.com These studies suggest that hydrogen bonds and π-π interactions are significant in the chiral recognition process between the Palonosetron isomers and the polysaccharide-based chiral stationary phase. chromatographyonline.comresearchgate.net Specifically, enantioselective separation is thought to rely mainly on differences in hydrogen bond interactions. chromatographyonline.com

At the biological target level, the interaction between Palonosetron and the 5-HT3 receptor is highly stereospecific. The crystal structure of (S,S)-Palonosetron bound to a 5-HT3 binding protein reveals that the molecule's rigid tricyclic ring structure allows it to fit tightly into the binding pocket, acting as an effective wedge. acs.org This specific orientation and the resulting interactions are distinct from other 5-HT3 antagonists. acs.org While the (S,S)-isomer exhibits high affinity, the (R,R)-isomer, being its mirror image, would not be able to achieve the same complementary fit within the chiral binding site of the receptor, explaining the difference in biological activity. The interaction involves competitive inhibition and allosteric mechanisms, which are dependent on the precise three-dimensional structure of the ligand.

Synthetic Methodologies and Process Chemistry for R,r Palonosetron

Retrosynthetic Analysis and Key Intermediates of (R,R)-Palonosetron

Retrosynthetic analysis of this compound typically identifies the quinuclidine (B89598) moiety and the tetrahydrobenzisoquinolinone core as the key structural components. The synthesis often involves coupling these two fragments. A crucial intermediate is the chiral quinuclidin-3-amine, specifically in the (S) configuration for the most common synthetic routes leading to this compound. Another key intermediate is the appropriately functionalized tetrahydro-1H-benz[de]isoquinolin-1-one or a precursor that can be cyclized to form this core structure.

Stereoselective Coupling Reactions in Palonosetron (B1662849) Synthesis

The formation of the final Palonosetron structure involves coupling the chiral quinuclidine intermediate with the tetrahydrobenzisoquinolinone core. These coupling reactions must be stereoselective to ensure the correct (R,R) configuration of the final product. The search results indicate that various coupling reactions, including those catalyzed by transition metals like palladium, are employed in the synthesis of complex molecules and can be designed to be stereospecific. organic-chemistry.orgtorontomu.canih.govnih.gov While specific details on the stereoselective coupling reactions used for Palonosetron are not extensively provided, the importance of controlling stereochemistry during coupling, particularly with chiral amine and carbon centers, is a recurring theme in asymmetric synthesis. nih.govnih.gov

Exploration of Novel Synthetic Routes and Reaction Optimizations

Research into novel synthetic routes and reaction optimizations for Palonosetron aims to improve efficiency, yield, and stereoselectivity, as well as reduce environmental impact. The development of new catalytic systems and methodologies plays a significant role in this area. mdpi.commdpi.com Optimization of reaction conditions, such as temperature, catalyst loading, and solvent systems, is crucial for maximizing the desired product formation and minimizing impurities.

Process Chemistry Innovations for Scalable and Sustainable Production

Scalable and sustainable production of pharmaceuticals like Palonosetron requires innovations in process chemistry. This includes developing routes that are amenable to large-scale manufacturing, minimizing waste generation, and utilizing environmentally friendly reagents and conditions. rsc.orgnih.govphycom.eumdpi.com While the provided information doesn't detail specific green chemistry approaches for Palonosetron, the broader context of sustainable chemical production involves optimizing processes for efficiency and reduced environmental footprint.

Molecular and Receptor Level Mechanistic Studies of R,r Palonosetron

5-HT3 Receptor Binding Kinetics and Equilibrium Thermodynamics

Studies investigating the interaction of palonosetron (B1662849) with the 5-HT3 receptor highlight its strong binding affinity and prolonged association compared to earlier antagonists. Palonosetron demonstrates a greater receptor binding affinity, reported to be more than 30-fold higher than first-generation antagonists like ondansetron (B39145) and granisetron (B54018) wikipedia.org. This high affinity is a key factor in its longer duration of action wikipedia.org.

Equilibrium binding experiments, including analyses using Scatchard and Hill plots, have provided insights into the nature of palonosetron's interaction with the 5-HT3 receptor. These analyses suggest that palonosetron binding exhibits positive cooperativity researchgate.netnih.gov. This contrasts with the simple bimolecular binding observed for antagonists such as granisetron and ondansetron researchgate.netnih.gov. Positive cooperativity implies that the binding of one palonosetron molecule to a receptor subunit may enhance the affinity of other subunits for palonosetron, a characteristic not typically seen with competitive antagonists.

While specific numerical values for binding kinetics (association and dissociation rates) and equilibrium constants (Kd, Ki) were not detailed in the provided information, the qualitative findings underscore palonosetron's potent and potentially complex binding interaction with the 5-HT3 receptor.

Comparative Analysis of Receptor Affinity and Selectivity Among Palonosetron Stereoisomers

Palonosetron possesses two asymmetric carbon atoms, allowing for the existence of four possible stereoisomers wikipedia.org. The commercially available and pharmacologically active substance consists of a single stereoisomer researchgate.net. (R,R)-Palonosetron Hydrochloride has been identified as the active enantiomer medchemexpress.comglpbio.comglpbio.commedchemexpress.com.

While it is established that this compound is the active form, detailed comparative data specifically quantifying the differences in 5-HT3 receptor affinity and selectivity among all four palonosetron stereoisomers ((R,R), (S,S), (R,S), and (S,R)) were not available in the provided search results. Stereoselectivity in drug-receptor interactions is a well-known phenomenon, where different enantiomers of a chiral compound can exhibit vastly different binding affinities and pharmacological activities due to the chiral nature of biological targets like receptors uni-goettingen.de. The designation of this compound as the active enantiomer implies that it possesses significantly higher affinity and/or efficacy at the 5-HT3 receptor compared to its other stereoisomers, although specific comparative binding data were not found.

Molecular Mechanisms of 5-HT3 Receptor Antagonism: Competitive and Allosteric Modulation

Palonosetron functions as a selective antagonist of the 5-HT3 receptor, preventing the binding of serotonin (B10506) (5-HT) to the receptor wikipedia.orgnih.gove-lactancia.orgdrugbank.com. Unlike first-generation 5-HT3 receptor antagonists, which primarily act via competitive inhibition, palonosetron demonstrates a more complex mechanism involving both competitive inhibition and allosteric modulation .

Research indicates that palonosetron interacts with the 5-HT3 receptor in an allosteric manner, binding to sites distinct from those occupied by competitive antagonists like ondansetron and granisetron researchgate.netnih.gov. This allosteric interaction is associated with positive cooperativity in binding researchgate.netnih.gov.

Equilibrium diagnostic tests have further differentiated palonosetron from competitive antagonists, confirming its allosteric antagonist profile researchgate.netnih.gov. Moreover, kinetic dissociation experiments have shown that palonosetron acts as an allosteric modifier, capable of accelerating the dissociation rate of granisetron and ondansetron from the 5-HT3 receptor researchgate.netnih.gov. This suggests that palonosetron's binding induces conformational changes in the receptor that affect the binding of ligands at other sites.

Ligand-Receptor Complex Structural Elucidation through Biophysical Techniques

Structural studies have provided valuable insights into how palonosetron interacts with the 5-HT3 receptor binding site. A high-resolution structure of palonosetron bound to an engineered acetylcholine (B1216132) binding protein (5-HTBP), which serves as a structural mimic of the 5-HT3 receptor binding site, has been determined acs.org.

Investigation of Post-Receptor Signaling Pathways and Cellular Responses

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin typically leads to the influx of cations, including calcium ions, triggering downstream cellular responses glpbio.com. As an antagonist, palonosetron blocks this channel activity.

Studies have demonstrated that palonosetron's interaction with the 5-HT3 receptor leads to functional effects on the receptor that persist even after the compound is no longer bound at the cell surface researchgate.netnih.gov. This long-lasting effect on receptor function is a key difference compared to competitive antagonists like granisetron and ondansetron researchgate.netnih.gov.

In experiments measuring calcium-ion influx in cells expressing the 5-HT3 receptor, incubation with palonosetron resulted in substantial inhibition of calcium influx, which was sustained even after extensive washout researchgate.netnih.gov. In contrast, cells treated with granisetron or ondansetron showed calcium influx levels similar to control cells after washout researchgate.netnih.gov. This suggests that palonosetron induces a prolonged state of receptor desensitization or inactivation that outlasts its physical presence on the receptor binding site, contributing to its extended duration of action in blocking serotonin-mediated signaling. While the immediate consequence is the inhibition of ion flux, detailed investigations into specific downstream post-receptor signaling pathways activated or modulated by this persistent inhibition were not extensively described in the provided information.

Advanced Analytical Methodologies for R,r Palonosetron

Chromatographic Techniques for Chiral Purity and Impurity Profiling

The stereospecific nature of (R,R)-Palonosetron necessitates advanced chromatographic techniques to ensure chiral purity and to profile and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for this purpose.

Impurity profiling is typically accomplished using reversed-phase HPLC (RP-HPLC). These stability-indicating methods are designed to separate this compound from any process-related impurities and degradation products. A common setup involves a C18 column with a mobile phase combining a buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol) humanjournals.com. Detection is commonly performed using UV spectrophotometry at wavelengths around 210 nm, 240 nm, or 254 nm, where the molecule exhibits significant absorbance humanjournals.comresearchgate.net. Gas Chromatography (GC), particularly with a headspace sampler, is also utilized for the determination of residual solvents from the manufacturing process.

| Analysis Type | Technique | Stationary Phase (Column) | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Chiral Purity | Normal-Phase HPLC | CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm) | n-hexane:absolute alcohol:diethylamine (60:40:0.05) | UV at 256 nm semanticscholar.org |

| Impurity Profiling | Reversed-Phase UPLC | BEH C18 (100 mm x 2.1 mm, 1.8 µm) | Buffer:Acetonitrile (65:35) | UV at 240 nm humanjournals.com |

| Impurity Profiling | Reversed-Phase HPLC | Naphthalethyl stationary phase | Gradient elution | UV at 210 nm researchgate.net |

Mass Spectrometry Applications for Structural Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is an indispensable tool for the analysis of this compound. Its high sensitivity and selectivity allow for both the definitive structural identification of the molecule and its impurities, and for precise quantification at very low levels.

For structural identification, high-resolution mass spectrometry can provide accurate mass measurements, which helps in confirming the elemental composition of the parent molecule and any related substances or degradation products. LC-MS is frequently used in forced degradation studies to analyze the resulting samples, where possible structures of degradants are assigned based on their mass-to-charge (m/z) ratios researchgate.netnih.gov.

For quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. The technique typically operates in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of palonosetron is selected and fragmented, and a resulting characteristic product ion is monitored. A common transition monitored for palonosetron is m/z 297.3 → 109.8 nbinno.com. This high selectivity allows for quantification in complex matrices with minimal sample preparation. These methods can achieve a very low limit of quantification (LLOQ), often in the picogram per milliliter range, making them suitable for detailed pharmacokinetic studies, although this article focuses on non-human applications nbinno.com.

Spectroscopic Characterization (NMR, IR, UV-Vis, CD) for Purity and Structure Confirmation

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound, providing orthogonal information to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of the palonosetron molecule. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum confirms the carbon framework of the molecule. These techniques are essential for confirming the chemical identity of the synthesized active pharmaceutical ingredient (API).

Infrared (IR) Spectroscopy : IR spectroscopy is used as an identity test in the quality control of palonosetron hydrochloride fda.gov. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its functional groups. Characteristic absorption bands corresponding to the amide carbonyl group, aromatic rings, and C-N bonds are used to confirm the identity of the substance by comparing its spectrum to that of a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Palonosetron exhibits characteristic UV absorbance due to its chromophoric groups. The UV-Vis spectrum is relatively simple but serves as a fundamental technique for both identification and quantification. The wavelength of maximum absorbance (λmax) is typically observed around 248-255 nm in solvents like ethanol or methanol, although other wavelengths such as 210 nm are also used for detection in chromatography to enhance sensitivity researchgate.netneliti.com. This property is the basis for UV detection in most HPLC methods.

Circular Dichroism (CD) Spectroscopy : As a chiral molecule, this compound and its enantiomer will interact differently with circularly polarized light. CD spectroscopy is a critical technique for confirming the absolute configuration of the chiral centers and for assessing enantiomeric purity. Each enantiomer produces a unique CD spectrum, which are mirror images of each other nih.govarxiv.org. This technique is particularly valuable for confirming the stereochemical identity of the desired (R,R)-isomer and ensuring the absence or control of its enantiomeric counterpart.

Development and Validation of Quality Control Analytical Methods for Raw Materials and Finished Product

Robust quality control (QC) is essential throughout the manufacturing process of this compound, from starting materials to the final drug product. The analytical methods used for QC are rigorously developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure they are fit for purpose.

Raw Materials: The quality of the final this compound is highly dependent on the purity of its key starting materials and intermediates. A critical aspect is the control of stereochemistry. For example, the synthesis often involves chiral precursors like 3-(S)-quinuclidinol. Validated chiral HPLC methods are developed to quantify the enantiomeric purity of such raw materials to ensure that the undesired enantiomer is below specified limits scispace.com.

Finished Product: For the finished product, a comprehensive set of analytical methods is validated to guarantee its identity, strength, purity, and quality. The validation process assesses various parameters:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. Stability-indicating methods are developed by performing forced degradation studies humanjournals.com.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often determined through recovery studies at different concentration levels. Recoveries are typically expected to be within 98-102% arlok.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are particularly important for the control of impurities.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria (as per ICH) | Relevance |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the measured value is close to the actual amount. |

| Precision (% RSD) | Not More Than 2.0% | Demonstrates the consistency and reproducibility of the method. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |

| Specificity/Stability-Indicating | Analyte peak is resolved from all degradation products and impurities. | Guarantees the method measures only the intended substance. |

Characterization of Degradation Products and Metabolites (non-human focus)

Understanding the stability of this compound is crucial for determining appropriate storage conditions and shelf-life. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

These studies have shown that palonosetron is susceptible to degradation under certain stress conditions, particularly oxidation researchgate.netnih.gov. When subjected to oxidative stress (e.g., using hydrogen peroxide), several degradation products are formed. The characterization and structural elucidation of these products are performed using LC-MS. Based on their mass-to-charge ratios, major degradation products have been identified as hydroxylated, keto, and N-oxide derivatives of the parent molecule researchgate.netnih.gov. The development of stability-indicating analytical methods ensures that these degradation products can be separated from the intact drug, allowing for accurate quantification of the API over time.

In non-human metabolic studies, palonosetron is shown to be metabolized into two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron. These metabolites possess significantly less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. Both renal and hepatic pathways are involved in its elimination.

Preclinical Pharmacological Investigations in Vitro and Animal Models for Mechanistic Insights

In Vitro Cellular Assays for 5-HT3 Receptor Functional Activity

In vitro studies have been crucial in characterizing the interaction of (R,R)-Palonosetron with the 5-HT3 receptor. These assays typically involve cells expressing the 5-HT3 receptor, allowing for the measurement of ligand binding affinity and functional inhibition of receptor activity.

This compound demonstrates a high binding affinity for the 5-HT3 receptor, which is notably higher than that of first-generation 5-HT3 receptor antagonists like ondansetron (B39145) and granisetron (B54018). nih.govnih.govnih.govamegroups.orgkarger.comnih.govwikipedia.org Studies using radioligand binding assays have determined its affinity constant (K_i) to be in the sub-nanomolar range. nih.gov For instance, one study reported a K_i value of 0.22 ± 0.07 nM for palonosetron (B1662849) in competition binding experiments using [³H]granisetron. nih.gov

Beyond simple competitive binding, research suggests that this compound exhibits unique molecular interactions with the 5-HT3 receptor, including evidence of allosteric binding and positive cooperativity. nih.govnih.govresearchgate.netresearchgate.net This is in contrast to ondansetron and granisetron, which appear to exhibit simple bimolecular binding. researchgate.netresearchgate.net Functional assays, such as measuring serotonin-induced calcium ion influx in HEK 293 cells expressing the 5-HT3 receptor, have shown that palonosetron causes a prolonged inhibition of receptor function, even after the antagonist is removed. researchgate.netresearchgate.net This persistent effect is not observed with ondansetron or granisetron and may contribute to palonosetron's extended duration of action. researchgate.netresearchgate.net

In vitro studies have also investigated the effect of palonosetron on 5-HT3AB heteromeric receptors, showing that it reduces the level of binding to these receptors as well. nih.gov Furthermore, palonosetron has been shown to inhibit serotonin (B10506) enhancement of substance P-induced calcium release in NG108-15 cells, suggesting a potential interaction with the cross-talk between 5-HT3 and NK1 receptor signaling pathways. nih.govnih.gov

Data from in vitro binding affinity studies:

| Compound | K_i (nM) | Reference |

| This compound | 0.22 ± 0.07 | nih.gov |

| Ondansetron | 0.47 ± 0.14 | nih.gov |

Data from in vitro functional inhibition studies (IC50 for reducing binding sites):

| Compound | IC50 (nM) | Reference |

| This compound | 0.38 ± 0.02 | nih.gov |

Receptor Occupancy and Pharmacodynamic Studies in Animal Models

Animal models, such as ferrets and dogs, have been instrumental in evaluating the pharmacodynamic effects of this compound, particularly its antiemetic activity against chemotherapy-induced nausea and vomiting (CINV). nih.govfda.govnih.gov These models allow for the assessment of drug efficacy in a complex physiological system and provide insights into the relationship between drug exposure and effect.

In animal models, intravenously administered palonosetron has demonstrated higher potency at the 5-HT3 receptor compared to granisetron and ondansetron. nih.gov For instance, it was found to be three-fold more potent than granisetron and up to 55 times more potent than ondansetron in certain animal models. nih.gov

Pharmacodynamic studies in ferrets and dogs have shown that palonosetron reduces chemotherapy-induced vomiting when administered before or after the emetic stimulus. fda.gov It has demonstrated activity through both intravenous and oral routes of administration in these models. fda.gov Complete inhibition of cisplatin-induced emesis was observed at specific oral dose levels in dogs and ferrets. fda.gov

Animal models have also been used to investigate the effects of palonosetron on substance P-mediated responses in vivo. nih.govnih.gov In rats treated with cisplatin, palonosetron dose-dependently inhibited the cisplatin-induced enhancement of neuronal responses to substance P in nodose ganglia, an effect not seen with ondansetron or granisetron. nih.govnih.gov This finding supports the hypothesis that palonosetron may differentially inhibit 5-HT3/NK-1 receptor signaling cross-talk in vivo. nih.govnih.gov

Receptor occupancy studies, particularly in the context of combination therapies, have also been conducted in animals to understand the extent and duration of receptor blockade. While some studies focus on NK1 receptor occupancy, the pharmacodynamic effects observed in animal models directly relate to the occupancy and functional inhibition of 5-HT3 receptors by palonosetron. tga.gov.autga.gov.au

Investigation of Stereoselective Interactions with Drug Transporters and Metabolizing Enzymes

This compound has two stereogenic centers and can exist as four stereoisomers. amegroups.orgwikipedia.org While the preclinical and clinical focus is on the (R,R) enantiomer, investigations into potential stereoselective interactions with drug transporters and metabolizing enzymes are relevant to understanding its pharmacokinetics and potential for drug interactions.

Palonosetron is eliminated through both renal excretion and metabolic pathways, with approximately 50% being metabolized. nih.goveuropa.eufda.gov In vitro metabolism studies indicate that CYP2D6 is the major enzyme involved in the metabolism of palonosetron, with minor contributions from CYP3A4 and CYP1A2. nih.goveuropa.eupatsnap.comfda.goveuropa.eunih.gov

In vitro studies have demonstrated that palonosetron does not inhibit or induce cytochrome P450 isoenzymes at clinically relevant concentrations, suggesting a low potential for clinically significant drug interactions mediated through these enzymes. europa.eufda.goveuropa.eunih.gov

The two primary metabolites of palonosetron, N-oxide-palonosetron and 6-S-hydroxy-palonosetron, have minimal pharmacological activity, possessing less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. fda.govnih.gov

Comparative Preclinical Pharmacology of this compound with Other 5-HT3 Receptor Antagonists

Comparative preclinical studies have consistently highlighted key differences between this compound and first-generation 5-HT3 receptor antagonists such as ondansetron, granisetron, and dolasetron. These differences in pharmacological profiles are believed to contribute to the observed differences in clinical efficacy, particularly in the prevention of delayed CINV. nih.govkarger.comnih.govamegroups.cnnih.govnih.gov

As mentioned earlier, this compound exhibits a higher binding affinity for the 5-HT3 receptor and greater potency in animal models compared to the first-generation agents. nih.govnih.govnih.govamegroups.orgkarger.comnih.govwikipedia.org

Beyond affinity and potency, the distinct interaction of palonosetron with the 5-HT3 receptor, including allosteric binding and prolonged functional inhibition, differentiates it from the competitive and more readily reversible binding of ondansetron and granisetron. nih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, comparative studies in animal models have shown that palonosetron, but not ondansetron or granisetron, can inhibit the enhancement of substance P-mediated responses induced by cisplatin, suggesting a differential effect on the cross-talk between 5-HT3 and NK1 receptor pathways. nih.govnih.gov This mechanistic difference may underlie palonosetron's improved efficacy against delayed emesis, which is thought to involve substance P in addition to serotonin. nih.govnih.govtga.gov.au

Preclinical studies have also shown that palonosetron does not inhibit the antitumor activity of various chemotherapeutic agents tested in murine tumor models. fda.goveuropa.eutga.gov.au

Summary of comparative preclinical properties:

| Property | This compound | First-Generation 5-HT3 RAs (Ondansetron, Granisetron, Dolasetron) |

| 5-HT3 Receptor Binding Affinity | High (sub-nanomolar K_i) nih.govnih.govkarger.com | Lower (nanomolar K_i) nih.govkarger.com |

| 5-HT3 Receptor Interaction | Allosteric binding, positive cooperativity, prolonged functional inhibition nih.govresearchgate.netresearchgate.netresearchgate.net | Simple bimolecular binding, readily reversible inhibition researchgate.netresearchgate.net |

| Potency in Animal Models | Higher nih.gov | Lower nih.gov |

| Inhibition of Substance P Enhancement (in vivo) | Yes nih.govnih.gov | No nih.govnih.gov |

| Metabolism (Major Enzyme) | CYP2D6 nih.govfda.govnih.gov | Varied (e.g., CYP1A2, CYP2D6, CYP3A4 depending on the specific drug) wikipedia.orgpatsnap.comcancernetwork.com |

| Inhibition/Induction of CYPs | Minimal at clinical concentrations fda.goveuropa.eunih.gov | Varied |

Computational Chemistry and Molecular Modeling of R,r Palonosetron

Molecular Docking Simulations with 5-HT3 Receptor Binding Site

Molecular docking simulations are a fundamental tool used to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. Studies employing molecular docking with the 5-HT3 receptor have aimed to elucidate how (R,R)-palonosetron interacts at the atomic level.

Docking studies typically utilize the known crystal structure of the 5-HT3 receptor, often in complex with a ligand or in an apo state, as the receptor model. The structure of this compound is then docked into the identified binding pocket, which is located at the interface between subunits in the extracellular domain of the pentameric ligand-gated ion channel.

Key findings from molecular docking simulations highlight specific amino acid residues within the 5-HT3 receptor binding site that are crucial for the interaction with this compound. These often include residues from loops A, B, and C of one subunit and loops D, E, and F of an adjacent subunit. Specific interactions frequently identified involve hydrogen bonds, π-cation interactions, and hydrophobic contacts. For instance, interactions with residues like Trp183, Tyr234, and Phe236 (numbering may vary slightly depending on the specific receptor construct and species) have been reported as significant in stabilizing the ligand-receptor complex.

Docking scores, which estimate binding energy, consistently predict a strong affinity of this compound for the 5-HT3 receptor, aligning with its experimentally observed high potency. Comparisons with other 5-HT3 receptor antagonists in docking studies often show that the unique rigid quinuclidine (B89598) ring system and the spatial arrangement of functional groups in this compound contribute to its favorable binding pose and predicted affinity.

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the receptor. MD simulations are essential for understanding the stability of the docked complex, exploring conformational changes, and refining the understanding of key interactions.

Studies using MD simulations have confirmed the stability of the binding pose predicted by docking and have provided further details on the persistence and strength of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. Root mean square deviation (RMSD) analysis of the ligand and receptor binding site atoms during MD simulations is often used to assess the stability of the complex.

Furthermore, MD simulations can reveal conformational changes in the receptor induced by ligand binding or the different conformational states adopted by the ligand within the binding site. Analysis of parameters like the distance between key residues or the dihedral angles of the ligand can provide insights into the dynamic binding process and the potential influence of the ligand on receptor conformation, which is relevant to understanding its antagonistic activity. The simulations help to understand why this compound exhibits prolonged binding to the receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule. While less commonly applied to the large-scale receptor-ligand complexes compared to docking and MD, quantum chemistry can be used to study the intrinsic properties of this compound itself or its interactions with specific, smaller parts of the binding site.

These calculations can determine properties such as molecular orbitals, electrostatic potential surfaces, partial atomic charges, and vibrational frequencies. Understanding the electronic structure and charge distribution of this compound can help explain its propensity for certain types of interactions, such as π-cation interactions involving its aromatic ring or hydrogen bonding capabilities.

Furthermore, quantum chemical methods can be used to calculate interaction energies between this compound and individual amino acid residues or model systems representing key functional groups in the binding site. This can provide a more accurate assessment of the strength of specific non-covalent interactions compared to force-field based methods used in classical MD and docking. While specific detailed research findings solely focused on extensive quantum chemical analysis of this compound's interaction with the entire 5-HT3 receptor binding site might be limited in readily available public domain literature due to computational cost, these methods are valuable for gaining a deeper understanding of the molecule's intrinsic properties relevant to binding.

In Silico Prediction of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

In silico methods play a significant role in predicting Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for this compound and its analogs. SAR studies aim to correlate structural features of a molecule with its biological activity (e.g., binding affinity or functional antagonism at the 5-HT3 receptor), while SPR studies relate structure to physicochemical properties (e.g., solubility, lipophilicity).

Computational approaches for SAR/SPR prediction often involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that link molecular descriptors (numerical representations of molecular structure and properties) to biological activity.

Ligand-based approaches: Comparing the structure and properties of this compound with other known 5-HT3 receptor ligands to identify common features or pharmacophores responsible for activity.

Structure-based approaches: Utilizing the 3D structure of the 5-HT3 receptor and the binding pose of this compound (from docking/MD) to understand how structural modifications to palonosetron (B1662849) might affect its fit and interactions within the binding site.

In silico SAR predictions for this compound and related compounds have helped identify key structural moieties essential for high affinity and potency at the 5-HT3 receptor. For instance, the rigid quinuclidine ring system is recognized as important for correct positioning within the binding site. Modifications to other parts of the molecule, such as the aromatic moiety, can be explored computationally to predict their impact on activity before synthesis.

In silico SPR predictions can assess how structural changes might influence properties relevant to pharmacokinetics, although detailed publicly available studies specifically focusing on SPR of this compound analogs using advanced in silico methods might be less common than SAR studies related to receptor binding. These predictions can guide the design of new analogs with improved properties.

Collectively, these computational chemistry and molecular modeling techniques provide a powerful framework for understanding the molecular basis of this compound's high potency and prolonged action at the 5-HT3 receptor, guiding rational design efforts for novel antiemetic agents.

Pharmaceutical Formulation and Stability Chemistry of R,r Palonosetron

Chemical Stability and Degradation Kinetics Studies under Various Stress Conditions

(R,R)-Palonosetron hydrochloride has been subjected to forced degradation studies to understand its stability profile under different environmental stresses, including acidic, alkaline, oxidative, photolytic, and thermal conditions. nih.govscielo.brwisdomlib.org These studies are essential for developing stability-indicating analytical methods and determining appropriate storage conditions.

Research indicates that palonosetron (B1662849) is susceptible to degradation under certain conditions. For instance, significant degradation has been observed under oxidative stress conditions, such as refluxing with hydrogen peroxide. nih.govresearchgate.net Acidic and alkaline conditions can also induce degradation, likely due to the catalysis of ionizable functional groups within the molecule. scielo.br Studies have shown that palonosetron may degrade more in acidic conditions compared to alkaline conditions. scielo.br Photolytic degradation under UV light has also been studied, with some reports indicating less than 5% degradation under such conditions. Thermal stress has also been evaluated. wisdomlib.org

Stability-indicating HPLC methods have been developed and validated to monitor the degradation of palonosetron hydrochloride under these stress conditions. wisdomlib.orgresearchgate.net These methods are crucial for accurately quantifying the intact drug and its degradation products in formulations.

Identification and Characterization of Forced Degradation Products

Identification and characterization of forced degradation products are vital for understanding the degradation pathways of this compound and ensuring the quality of pharmaceutical formulations. Studies using techniques like LC-MS and HPTLC have been employed to analyze degraded samples and assign possible structural identifications to the degradation products. nih.govresearchgate.net

Under oxidative stress, three degradation products of palonosetron have been separated and their mass spectra analyzed. nih.gov Possible structural identifications based on mass values and known reactivity of the drug include hydroxylated, keto, and N-oxide metabolites. researchgate.net In basic degradation studies, a major degradation impurity has been found and characterized using mass spectrometry. researchgate.net Acidic degradation also leads to the formation of degradation products. scielo.br

The identification of these degradation products is crucial for developing analytical methods that can effectively separate and quantify them, ensuring the accuracy of stability studies and quality control.

Solid-State Chemistry, Polymorphism, and Amorphous Form Characterization of this compound Salts

The solid-state properties of pharmaceutical compounds, including polymorphism and amorphous forms, can significantly impact their physical and chemical stability, as well as their dissolution and bioavailability. This compound is typically used as its hydrochloride salt. nih.govnih.gov

Polymorphism refers to the ability of a solid compound to exist in more than one crystalline form. scielo.br Different polymorphic forms can have distinct physical properties such as melting point, solubility, and stability. scielo.br The amorphous form, lacking a defined crystalline structure, generally exhibits higher solubility but lower stability compared to crystalline forms. scielo.brimprovedpharma.com

While the search results mention crystalline and amorphous forms of palonosetron or its salt being acceptable for forming solutions, detailed characterization studies specifically on the polymorphism and amorphous forms of this compound hydrochloride were not extensively detailed in the provided snippets. google.com However, the importance of understanding and controlling solid-state forms in pharmaceutical development is highlighted. improvedpharma.comresearchgate.net Crystalline salts can exist as various polymorphs or solvates. wiley-vch.de

Processes for the purification of palonosetron or its salt mention obtaining anhydrous crystalline, amorphous, crystalline hydrate, or mixtures of amorphous and crystalline forms. google.com A crystalline form of palonosetron hydrochloride characterized by substantial purity has also been described. google.com

Excipient Compatibility Studies: Chemical Interaction Profiles and Stability Implications

Excipient compatibility studies are essential to evaluate potential chemical interactions between the active pharmaceutical ingredient (this compound hydrochloride) and the inactive ingredients in a formulation. These interactions can lead to degradation or changes in the formulation's stability.

Studies have investigated the compatibility of palonosetron hydrochloride with various substances, particularly in the context of parenteral formulations and simulated Y-site administration with other drugs. Palonosetron hydrochloride has been found to be physically compatible and chemically stable when mixed with several commonly used intravenous drugs, including cisplatin, carboplatin, oxaliplatin, glycopyrrolate, neostigmine (B1678181) methylsulfate, metoclopramide (B1676508) hydrochloride, and promethazine (B1679618) hydrochloride. arlok.comarlok.comarlok.comresearchgate.netijpc.com These studies typically assess physical stability through visual inspection, turbidity measurements, and particulate content, and chemical stability using stability-indicating HPLC methods to monitor drug concentration over time. arlok.comarlok.comarlok.comresearchgate.netijpc.com

However, incompatibility has been observed with certain substances. For example, when palonosetron was mixed with methylprednisolone (B1676475) sodium succinate, a precipitate of free methylprednisolone formed, likely due to the acidic pH of the palonosetron hydrochloride injection. arlok.comarlok.com This highlights the importance of considering pH and potential acid-base reactions when combining palonosetron hydrochloride with other drugs or excipients.

In parenteral formulations, compatibility with product contact materials such as metal (SS316 L), silicon tubes, and PVDF filters and stoppers has also been evaluated, and palonosetron injection was found to be compatible with these materials. researchgate.net

Strategies for Enhancing the Chemical and Physical Stability of Formulations

Several strategies can be employed to enhance the chemical and physical stability of this compound formulations. Based on the degradation pathways and factors affecting stability, these strategies include:

pH Adjustment: Adjusting the pH of liquid formulations can significantly impact the stability of palonosetron. Research suggests that adjusting the pH to a range of about 4.0 to 6.0 can increase the stability of palonosetron formulations. epo.org

Addition of Stabilizers: The addition of certain excipients can enhance stability. For instance, the addition of mannitol (B672) and a chelating agent like EDTA has been found to increase the stability of palonosetron formulations. epo.org Mannitol, in particular, showed superior stability compared to sodium chloride in citrate-buffered formulations. epo.org

Control of Concentration: The concentration of palonosetron can also be a factor in chemical stability, with greater stability sometimes observed at lower concentrations. epo.orggoogle.com

Protection from Light and Oxidation: Given the susceptibility to photolytic and oxidative degradation, protecting formulations from light exposure and minimizing contact with oxygen can help maintain stability.

Appropriate Storage Conditions: Storing formulations under recommended conditions, such as controlled room temperature or refrigeration, is crucial to prevent degradation. google.commims.com

Terminal Sterilization: For parenteral formulations, the sterilization method can impact stability. Studies have evaluated terminal sterilization cycles, such as autoclaving at 121°C, and found that a finalized cycle of 20 minutes resulted in a stable palonosetron injection. researchgate.net

Material Selection: The choice of packaging materials and components that come into contact with the formulation during manufacturing and storage is important to avoid incompatibility issues. Compatibility with materials like stainless steel, silicon tubes, and PVDF filters has been demonstrated. researchgate.net

These strategies, often employed in combination, are critical for developing stable pharmaceutical formulations of this compound hydrochloride with adequate shelf life.

Future Research Directions in R,r Palonosetron Chemistry and Pharmacology

Design and Synthesis of Next-Generation 5-HT3 Receptor Modulators Based on the Palonosetron (B1662849) Scaffold

The established success and unique pharmacological characteristics of (R,R)-Palonosetron make its molecular scaffold a valuable template for the design and synthesis of next-generation 5-HT3 receptor modulators. Structural studies, including high-resolution cryo-electron microscopy and molecular dynamics simulations of Palonosetron bound to the 5-HT3A receptor, provide detailed atomic-level insights into the drug-target interactions. biorxiv.orgresearchgate.netacs.org This structural blueprint can guide the rational design of novel compounds with potentially improved binding affinity, selectivity, or modified functional properties. biorxiv.org

Future research may involve synthesizing libraries of compounds structurally related to Palonosetron, exploring modifications to the isoquinoline (B145761) and quinuclidine (B89598) moieties, and investigating the impact of these changes on receptor binding kinetics, allosteric modulation, and internalization. The aim is to develop modulators with tailored pharmacological profiles, potentially offering advantages such as enhanced efficacy against specific types of nausea and vomiting, improved pharmacokinetic properties, or reduced potential for drug interactions. Additionally, exploring natural modulators of 5-HT3 receptors could provide novel lead structures that might inform modifications to the Palonosetron scaffold or inspire entirely new classes of antiemetics. researchgate.net

Application of Advanced Synthetic Technologies (e.g., Continuous Flow Chemistry, Biocatalysis) in Drug Synthesis

The synthesis of complex pharmaceutical compounds like this compound can benefit significantly from the application of advanced synthetic technologies such as continuous flow chemistry and biocatalysis. These methodologies offer advantages over traditional batch processes, including improved reaction control, reduced reaction times, enhanced yields, increased safety, and simplified downstream processing. nih.govchimia.chnih.govresearchgate.net

Future research could focus on developing continuous flow synthesis routes for this compound or its key intermediates. This would involve designing flow reactors and optimizing reaction parameters to enable efficient and scalable production. Furthermore, biocatalysis, utilizing enzymes to catalyze specific chemical transformations, presents an opportunity for more sustainable and selective synthesis. chimia.chresearchgate.net Given that Palonosetron is a chiral molecule with specific stereochemical requirements for activity, biocatalytic approaches, particularly those involving stereoselective enzymes like transaminases, could be explored for the efficient synthesis of the desired (R,R) stereoisomer or its chiral precursors. chimia.ch Research into immobilizing enzymes or whole cells within continuous flow systems could further enhance the efficiency and recyclability of biocatalytic processes for Palonosetron synthesis. nih.govresearchgate.netbiologists.com

Deeper Elucidation of Residual Mechanistic Aspects and Potential Off-Target Molecular Interactions

While the primary mechanism of this compound as a 5-HT3 receptor antagonist is well-established, there are residual mechanistic aspects and potential off-target interactions that warrant deeper investigation. Palonosetron's unique ability to induce receptor internalization and its allosteric binding properties are believed to contribute to its prolonged duration of action, but the precise molecular events and signaling pathways involved require further elucidation. researchgate.netnih.gov

Future research should aim to fully characterize the dynamic interactions between Palonosetron and the 5-HT3 receptor, potentially utilizing advanced spectroscopic techniques and cellular assays. Furthermore, while Palonosetron exhibits high selectivity for the 5-HT3A receptor, the possibility of subtle interactions with other receptors or ion channels at therapeutic concentrations cannot be entirely ruled out and warrants comprehensive investigation. amegroups.orgbiorxiv.org Studies exploring potential crosstalk between 5-HT3 receptors and other signaling systems, such as the NK-1 receptor pathway, could provide insights into the broader pharmacological effects of Palonosetron and potentially uncover novel therapeutic targets. nih.gov Understanding these residual mechanistic aspects and potential off-target interactions is crucial for a complete understanding of Palonosetron's pharmacology and for predicting potential drug interactions or unforeseen effects.

Development of Novel Analytical Approaches for Ultra-Trace Impurity Detection and Characterization

Ensuring the quality and purity of pharmaceutical compounds like this compound is paramount. While current analytical methods, such as HPLC, are used for the determination of Palonosetron and its impurities, there is a continuous need for developing more sensitive and selective approaches for the detection and characterization of ultra-trace impurities. tandfonline.comresearchgate.netglobalresearchonline.netsaapjournals.org These impurities, even at very low concentrations, could potentially impact the safety and efficacy of the drug product.

Future research in this area should focus on developing novel analytical techniques capable of achieving lower limits of detection and providing more detailed structural information about impurities. This could involve the application of hyphenated techniques combining high-resolution chromatography with advanced mass spectrometry (LC-MS/MS, GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comresearchgate.netsaapjournals.orgsemanticscholar.org Specific attention should be given to the development of highly sensitive methods for the detection and quantification of stereoisomeric impurities, which can be particularly challenging to separate and characterize. researchgate.netsemanticscholar.org The development of validated methods for routine quality control and stability studies, capable of detecting impurities at ultra-trace levels, is essential for ensuring the consistent quality of this compound drug products throughout their shelf life. globalresearchonline.net

Comprehensive Studies on the Stereochemical Determinants of Pharmacological Specificity

This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers. amegroups.orgwikipedia.org The pharmacological activity is primarily attributed to the (R,R) enantiomer. While methods for the enantioseparation of Palonosetron and its related chiral impurities exist, comprehensive studies are needed to fully understand the stereochemical determinants of its pharmacological specificity. researchgate.netsemanticscholar.org

Q & A

Q. What analytical methods are recommended for quantifying impurities in (R,R)-Palonosetron formulations, and how are they validated?

High-performance liquid chromatography (HPLC) with a C18 column, mobile phase (phosphate buffer and acetonitrile), and UV detection at 225 nm can separate and quantify desoxy-palonosetron, epimer-palonosetron, and N-oxide-palonosetron impurities. Validation includes linearity (0.1–1.5 µg/mL), precision (RSD < 2%), and recovery (98–102%) to meet ICH guidelines. This method ensures batch consistency in pharmaceutical development .

Q. How does this compound compare to first-generation 5-HT3 receptor antagonists in preventing acute chemotherapy-induced nausea and vomiting (CINV)?

In phase III trials, a single 0.25 mg IV dose of this compound demonstrated superior acute-phase efficacy (0–24 hours) over ondansetron (81.0% vs. 68.6% complete response rate) due to its longer half-life (~40 hours) and higher receptor-binding affinity. Study designs typically use randomized, double-blind protocols with primary endpoints of no emesis/rescue medication .

Q. What are the standard dosing protocols for this compound in clinical research?

The FDA-approved dose is 0.25 mg IV 30 minutes before chemotherapy. For delayed CINV (24–120 hours), protocols often combine it with dexamethasone (e.g., 20 mg IV on day 1, followed by 8 mg orally on days 2–4). Dose adjustments are unnecessary in renal/hepatic impairment, per pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across meta-analyses of this compound?

Pooled analyses of patient-level data from phase III trials (n=3,463) show consistent superiority of this compound over older 5-HT3 RAs (RRs: 0.76–0.86 for vomiting/nausea). Heterogeneity arises from variations in corticosteroid use, chemotherapy emetogenicity, and endpoint definitions. Stratified subgroup analyses and adherence to MASCC/ESMO guidelines (e.g., CR as primary endpoint) reduce bias .

Q. What mechanisms explain this compound’s efficacy in delayed CINV beyond 5-HT3 receptor antagonism?

Preclinical models suggest this compound inhibits substance P-mediated NK1 receptor signaling (IC50 = 50 nM) and reduces cisplatin-induced Fos protein expression in the brainstem. Dose-response studies in dogs (300 µg/kg) show sustained plasma concentrations (>2 ng/mL for 72 hours), linking PK/PD to delayed effects .

Q. How should researchers design studies to evaluate this compound’s cost-effectiveness in diverse healthcare systems?

Use decision-analytic models comparing direct costs (drug acquisition, rescue medications) and indirect costs (hospitalizations) across regions. US studies report higher upfront costs for this compound but lower rescue medication use (OR = 0.62; 95% CI: 0.51–0.75). Sensitivity analyses should incorporate local formulary policies and emetogenicity thresholds .

Q. What statistical approaches are optimal for analyzing pooled clinical trial data on this compound?

Mixed-effects logistic regression with random intercepts for study sites accounts for inter-trial variability. For time-to-event endpoints (e.g., time to first emesis), Cox proportional hazards models stratified by chemotherapy type (HEC vs. MEC) are recommended. Meta-analyses should report I² statistics to quantify heterogeneity .

Methodological Guidance

Q. How to validate pharmacokinetic parameters for this compound in animal models?

Use non-compartmental analysis (Phoenix WinNonlin) with plasma samples collected at 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose. Key parameters: AUC₀–∞ (linear trapezoidal method), Cmax, t½ (log-linear regression), and clearance (CL = Dose/AUC). Ensure a lower quantification limit of 0.02 ng/mL via LC-MS/MS .

Q. What criteria should guide the inclusion of this compound in CINV clinical guidelines?

MASCC/ESMO thresholds require ≥10% absolute risk reduction in delayed-phase complete response (CR). This compound meets this vs. ondansetron (74.1% vs. 55.1% CR; ARR = 19%). Guidelines also prioritize trials using patient-reported outcomes (PROs) and controlling for NK1 antagonist co-administration .

Q. How to address confounding factors in retrospective studies of this compound?

Apply propensity score matching for variables like age, sex, chemotherapy regimen, and prior CINV history. Sensitivity analyses using E-values (e.g., E = 2.5 for unmeasured confounders) strengthen causal inference. Validate findings via bootstrapping (1,000 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.